molecular formula C13H16F3N3O7 B15138995 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine

5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine

Cat. No.: B15138995
M. Wt: 383.28 g/mol
InChI Key: CMGFNSOQJGRGFE-LCFZEIEZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine typically involves the modification of uridine, a naturally occurring nucleosideSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uridine derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the trifluoroacetyl group with other functional groups .

Scientific Research Applications

5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its role in nucleic acid structure and function, as well as its potential effects on gene expression and regulation.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine involves its incorporation into nucleic acids, where it can affect the structure and function of DNA and RNA. The trifluoroacetyl group may enhance the compound’s stability and binding affinity to nucleic acids, potentially influencing gene expression and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine is unique due to its specific trifluoroacetyl modification, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological molecules, making it a valuable tool in various scientific research applications .

Properties

Molecular Formula

C13H16F3N3O7

Molecular Weight

383.28 g/mol

IUPAC Name

N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide

InChI

InChI=1S/C13H16F3N3O7/c1-18(11(24)13(14,15)16)2-5-3-19(12(25)17-9(5)23)10-8(22)7(21)6(4-20)26-10/h3,6-8,10,20-22H,2,4H2,1H3,(H,17,23,25)/t6-,7?,8+,10-/m1/s1

InChI Key

CMGFNSOQJGRGFE-LCFZEIEZSA-N

Isomeric SMILES

CN(CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O)C(=O)C(F)(F)F

Canonical SMILES

CN(CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)C(F)(F)F

Origin of Product

United States

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